N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the oxazole ring with benzyl halides in the presence of a base.
Attachment of Ethoxyphenyl Groups: This can be done through electrophilic aromatic substitution reactions using ethoxybenzene derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-benzyl-N,5-bis(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-benzyl-N,5-bis(4-fluorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of ethoxy groups, which may impart specific electronic and steric properties
Properties
Molecular Formula |
C27H26N2O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H26N2O4/c1-3-31-23-14-10-21(11-15-23)26-18-25(28-33-26)27(30)29(19-20-8-6-5-7-9-20)22-12-16-24(17-13-22)32-4-2/h5-18H,3-4,19H2,1-2H3 |
InChI Key |
SHMPJAQUCCMFCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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